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The following table summarizes key experimental findings on atorvastatin's biological activities from recent

pre-clinical studies.

Biological
Activity

Experimental
Model

Key Findings /
Quantitative Data

Proposed Mechanism /
Pathway Involved

Citation

| Anticancer Effects | Mesenchymal-like Non-Small Cell Lung Cancer (NSCLC) cell lines (HOP-92, LU99)

| • Dose-dependent reduction in cell viability (IC50: 0.3 µM for LU99, 1 µM for HOP-92). • 96% inhibition

of cell invasion at 10 µM (HOP-92). • Reduced migration of single HOP-92 cells. | Inhibition of YAP/TAZ

nuclear localization; downregulation of YAP/TAZ target genes (ANKRD1, CTGF, CYR61). | [1] | | Promotion

of Neurite Outgrowth | Cultured rat cerebral cortical neurons | • Dose-dependent increase in neurite number

and length (0.05 - 10 µM). | Up-regulation of Akt/mTOR and Akt/GSK-3β signaling pathways. The effect

was blocked by PI3K and mTOR inhibitors. | [2] | | Functional Recovery after Spinal Cord Injury (SCI) |

Chronic murine spinal cord injury model | • Daily atorvastatin (10 mg/kg, i.p.) initiated 2 weeks post-injury

enhanced sensorimotor recovery (Basso Mouse Scale). | RNA sequencing revealed enrichment in neural

regeneration processes (Axon Guidance, Endocannabinoid Pathway) and improved mitochondrial function. |

[3] |

Detailed Experimental Protocols
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For researchers looking to replicate or benchmark similar studies, here is a summary of the key

methodologies used in the cited works.

Cell-based Viability and Invasion Assays [1]

Cell Culture: Various NSCLC cell lines (e.g., HOP-92, A549) were maintained in standard
culture conditions.

Viability Assay: Cell viability was assessed using a colorimetric assay (e.g., MTS or WST-8)
after 72 hours of exposure to a dose range of atorvastatin (e.g., 0.1-30 µM).

Invasion Assay: Cell invasion was measured using transwell chambers coated with Matrigel.
Cells were seeded in serum-free medium, with complete medium as a chemoattractant.

Invaded cells were counted after 22-24 hours, with atorvastatin added to both the chamber and
the well.

Gene Expression Analysis: mRNA expression of YAP/TAZ target genes was quantified using
RT-qPCR.

Neurite Outgrowth in Cortical Neurons [2]

Primary Cortical Neuron Culture: Neurons were cultured from the cerebral cortex of rat
embryos.

Treatment: Neurons were incubated with atorvastatin (0.05–10 μmol/L) for 48 hours. For
pathway inhibition, specific inhibitors (e.g., LY294002 for PI3K, rapamycin for mTOR) were

added 30 minutes prior to atorvastatin.
Image Analysis: Phase-contrast images were taken after treatment. Neurite outgrowth was

quantified by measuring Total Neurite Branch Length (TNBL), neurite number, and terminal
branch number using image analysis software.

Western Blotting: Proteins were extracted from the neurons, and the levels of phosphorylated
and total proteins in the Akt/mTOR/GSK-3β pathways were evaluated.

In Vivo Spinal Cord Injury Model [3]

SCI Model: A moderate lateral compression injury was induced at the T8-9 vertebral level in
female C57BL/6J mice.

Treatment Schedule: Daily intraperitoneal (i.p.) injections of atorvastatin (10 mg/kg) or vehicle
control were initiated 2 weeks post-injury and continued for 4 weeks.

Functional Assessment: Sensorimotor recovery was evaluated weekly using the Basso
Mouse Scale (BMS) for open-field locomotion and the inclined plane test.
Transcriptomic Analysis: At the endpoint, RNA was extracted from spinal cord tissues for
RNA sequencing (RNA-seq) and pathway analysis.
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Signaling Pathway in Neurite Outgrowth

Based on the study of atorvastatin in cortical neurons [2], the signaling pathway responsible for promoting

neurite outgrowth can be summarized as follows. This diagram illustrates the logical flow of the proposed

mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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